molecular formula C17H16ClN5O3S B2637111 N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide CAS No. 1286696-79-4

N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2637111
CAS No.: 1286696-79-4
M. Wt: 405.86
InChI Key: JHHZHMAOVWCJNX-UHFFFAOYSA-N
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Description

This compound features a pyrimido[4,5-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 7, a thioacetamide linker, and a 3-chloro-4-methoxyphenyl moiety. Its synthesis likely involves alkylation of a thiol-containing pyrimidine intermediate with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide under basic conditions, analogous to methods described in and .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3,7-dimethyl-4-oxopyrimido[4,5-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-9-19-7-11-15(20-9)22-17(23(2)16(11)25)27-8-14(24)21-10-4-5-13(26-3)12(18)6-10/h4-7H,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHZHMAOVWCJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex structure that incorporates a chloro-methoxyphenyl moiety and a pyrimidine derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S, with a molecular weight of 405.9 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₃S
Molecular Weight405.9 g/mol
CAS Number1286696-79-4

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively target specific pathways involved in tumor growth and metastasis.

A study focusing on pyrimidine nucleosides highlighted their ability to significantly inhibit cell proliferation, migration, and invasion in A431 vulvar epidermal carcinoma cells . This suggests that this compound may share similar mechanisms of action due to its structural components.

Antimicrobial Activity

The compound's thioacetamide group may enhance its interaction with biological targets, potentially leading to antimicrobial effects. Compounds containing thiol or thioether groups have been documented for their ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens. This could position this compound as a candidate for further investigation against bacterial or fungal infections.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in nucleotide synthesis or cell cycle regulation. The presence of the pyrimidine moiety suggests potential interference with DNA/RNA synthesis pathways, which is a common mechanism among many anticancer agents.

Case Studies

  • Pyrimidine Synthesis Pathway : Research on the de novo pyrimidine biosynthesis pathway has revealed its critical role in cellular metabolism and proliferation in various organisms. Targeting this pathway could provide insights into the therapeutic applications of this compound against diseases like Chagas disease .
  • Antiviral Activity : Investigations into nucleotide biosynthesis inhibitors have shown promising antiviral activities against hepatitis E virus (HEV). Inhibition of the pyrimidine pathway was associated with reduced viral replication rates . This highlights the potential dual role of compounds like N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-y)thio)acetamide as both anticancer and antiviral agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) share the thioacetamide linker and aryl/heterocyclic substituents but differ in core heterocycles, substituent positions, and functional groups.

Table 1: Structural Comparison of Analogous Compounds

Compound Name / ID Core Structure Substituents on Aryl/Heterocycle Key Functional Groups
Target Compound Pyrimido[4,5-d]pyrimidin-4-one 3,7-dimethyl; 3-Cl,4-OMe phenyl Thioacetamide, chloro, methoxy
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 4,6-distyryl; 4-Cl phenyl Cyano, thioacetamide
Compound 2e () Pyrrolo[3,4-c]pyridine-1,3,6-trione 4-Cl phenyl; methyl Thioacetamide, trioxo
618427-71-7 () Thieno[2,3-d]pyrimidin-4-one 3-ethyl,5,6-dimethyl; 3-Cl,4-F phenyl Thioacetamide, chloro, fluoro
2-[(3-Butyl-4-oxo-pyrido-thieno-pyrimidin-2-yl)thio]acetamide () Pyrido-thieno[3,2-d]pyrimidin-4-one 3-butyl; 3-Cl,4-OMe phenyl Thioacetamide, butyl

Key Observations :

  • Substituent Effects :
    • Chloro and methoxy groups on the phenyl ring (target compound) increase lipophilicity and metabolic stability compared to fluorinated () or unsubstituted analogues .
    • Methyl groups on the pyrimidine ring (target compound) may sterically hinder enzymatic degradation versus bulkier substituents like butyl () .

Key Observations :

  • Alkylation of thiol-containing heterocycles with chloroacetamides (e.g., target compound, ) consistently yields >70% due to the reactivity of the thiol group .
  • Acetylation () or maleimide-based syntheses () show lower yields, likely due to competing side reactions .
Physical and Spectroscopic Properties

Table 3: Thermal and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) ^1H-NMR Key Signals (δ, ppm)
Target Compound* >250 (predicted) ~1680 (C=O), ~1250 (C-S) 2.50 (s, 6H, 2×CH3), 3.90 (s, 3H, OCH3)
Compound 2e () >300 1730 (C=O), 1690 (C=O) 2.10 (s, 3H, COCH3), 7.37–7.47 (Ar-H)
618427-71-7 () Not reported Not reported 2.10 (s, 3H, COCH3), 3.00 (t, 2H, CH2)

*Predicted based on structural analogues.

Key Observations :

  • High melting points (>250°C) in the target compound and derivatives suggest strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) .
  • The target compound’s IR spectrum would lack the dual C=O stretches seen in ’s trioxo-pyrrolidine system, reflecting its single 4-oxo group .

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